
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as PPIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPIC belongs to the class of phthalazine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been shown to protect against oxidative stress and neurodegeneration, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is its low cost and ease of synthesis, which makes it a cost-effective compound for research purposes. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One area of research is the development of new anti-cancer drugs based on the structure of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. Researchers are also investigating the potential use of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of inflammatory and neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate and its interactions with key enzymes and signaling pathways.
Synthesemethoden
The synthesis of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 4-propoxyphenol with ethyl chloroacetate to form 2-(4-propoxyphenoxy)ethyl acetate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate as a white crystalline solid. The synthesis of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is relatively simple and can be performed on a large scale, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-11-25-14-7-9-15(10-8-14)26-12-13-27-20(24)18-16-5-3-4-6-17(16)19(23)22-21-18/h3-10H,2,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDUGXASRKDWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

